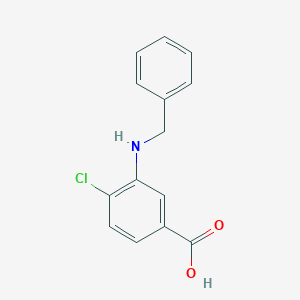![molecular formula C13H11ClN4O B276631 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazole ring, a furan ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[5-(2-bromophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
- N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
- N-{[5-(2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
Uniqueness
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan and triazole rings also contributes to its distinct properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H11ClN4O |
|---|---|
Peso molecular |
274.7 g/mol |
Nombre IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-11-4-2-1-3-10(11)12-6-5-9(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18) |
Clave InChI |
BIGSEBYCXHORSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)

![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276557.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276559.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
